molecular formula C42H50F3N7O9 B549464 Tcy-NH2 CAS No. 327177-34-4

Tcy-NH2

Cat. No.: B549464
CAS No.: 327177-34-4
M. Wt: 853.9 g/mol
InChI Key: WQJKBSZTPQERHW-USBDLMLUSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: tcY-NH2 (TFA) may undergo various reactions, including amidation, deprotection, and coupling reactions during SPPS.

      Common Reagents and Conditions: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine) are essential.

      Major Products: The primary product is the fully assembled this compound (TFA) peptide.

  • Scientific Research Applications

  • Comparison with Similar Compounds

      Uniqueness: tcY-NH2 (TFA) stands out due to its specific PAR4 selectivity.

      Similar Compounds: While not identical, other PAR4 antagonists include vorapaxar and BMS-986120.

    Properties

    IUPAC Name

    (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WQJKBSZTPQERHW-USBDLMLUSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C42H50F3N7O9
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80746616
    Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80746616
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    853.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    327177-34-4
    Record name Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80746616
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tcy-NH2
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    Tcy-NH2
    Reactant of Route 5
    Tcy-NH2
    Reactant of Route 6
    Tcy-NH2

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